PNMT Inhibitory Activity: Weak but Defined Potency versus a High‑Affinity Benchmark
4‑Ethyl‑N‑(2‑phenylethyl)benzamide inhibits bovine PNMT with a Ki of 1.11×10⁶ nM (1.11 mM) [1]. In contrast, a high‑affinity PNMT inhibitor (BDBM50217385, CHEMBL145491) tested under the same assay conditions exhibits a Ki of 340 nM [2]. The target compound is thus approximately 3,260‑fold less potent, establishing it as a weak, negative‑control‑like PNMT ligand rather than a development candidate.
| Evidence Dimension | PNMT inhibition (Ki, nM) |
|---|---|
| Target Compound Data | 1.11×10⁶ nM |
| Comparator Or Baseline | BDBM50217385 (high‑affinity PNMT inhibitor): 340 nM |
| Quantified Difference | 3,260‑fold (lower potency) |
| Conditions | In vitro radiochemical assay using bovine adrenal PNMT |
Why This Matters
This quantitative difference defines the compound's utility as a low‑potency reference standard or negative control in PNMT‑focused research, preventing its misclassification as a lead candidate.
- [1] BindingDB. BDBM50367284 (CHEMBL291584): Ki = 1.11×10⁶ nM for bovine PNMT. Accessed 2025. View Source
- [2] BindingDB. BDBM50217385 (CHEMBL145491): Ki = 340 nM for bovine PNMT. Accessed 2025. View Source
